sSPhos

Catalog No.
S742878
CAS No.
1049726-96-6
M.F
C26H36NaO6PS
M. Wt
530.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sSPhos

CAS Number

1049726-96-6

Product Name

sSPhos

IUPAC Name

sodium;3-(2-dicyclohexylphosphanylphenyl)-2,4-dimethoxybenzenesulfonate;hydrate

Molecular Formula

C26H36NaO6PS

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C26H35O5PS.Na.H2O/c1-30-22-17-18-24(33(27,28)29)26(31-2)25(22)21-15-9-10-16-23(21)32(19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3,(H,27,28,29);;1H2/q;+1;/p-1

InChI Key

MAPQBSXKBDVINV-UHFFFAOYSA-M

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.O.[Na+]

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.O.[Na+]

Asymmetric Catalysis

One of the primary applications of sSPhos lies in asymmetric catalysis. This field focuses on the development of catalysts that can selectively produce one enantiomer (mirror image) of a molecule over the other. This ability is crucial in the pharmaceutical industry, where drugs often have only one active enantiomer. sSPhos, due to its chiral nature, can be used in conjunction with different metal catalysts to create enantioselective reactions, leading to the desired product in high yield and purity.

Several studies have demonstrated the effectiveness of sSPhos in various asymmetric reactions. For instance, a research article published in the Journal of the American Chemical Society describes the use of sSPhos in the rhodium-catalyzed hydrogenation of alkenes, achieving excellent enantioselectivities for various substrates [1].

[1]

DOI: 10.1021/ja972912u

Homogeneous Catalysis

Beyond asymmetric catalysis, sSPhos also finds application in homogeneous catalysis, where the catalyst and the reactants are in the same phase (usually a liquid). In this context, sSPhos can be employed in various reactions, such as:

  • Hydroformylation: This process involves the addition of a formyl group (CHO) to an unsaturated carbon-carbon bond. sSPhos can be used with rhodium catalysts to achieve high regio- and enantioselectivity in hydroformylation reactions [2].

[2]

  • Hydrogenation

    As mentioned earlier, sSPhos can be used in conjunction with different metal catalysts for the selective hydrogenation of unsaturated bonds.

  • C-C bond formation

    sSPhos-based catalysts can facilitate the formation of carbon-carbon bonds through various coupling reactions, such as the Suzuki-Miyaura and Heck reactions.

Origin

sSPhos was developed to address the limitation of bespoke chiral ligands needed for each new variation in asymmetric reactions (1: ).

Significance

sSPhos offers a general and efficient approach to enantioselective synthesis through its unique combination of water solubility and strong chelating ability (1).


Molecular Structure Analysis

sSPhos possesses a biphenyl backbone with a sulfonate group (SO3⁻) attached at one end and a dicyclohexylphosphine (Cy2P) group at the other end. The methoxy groups (OCH3) on the biphenyl ring enhance its water solubility (2: ).

Key Features:

  • Chiral center: The presence of a stereogenic center in the biphenyl backbone allows sSPhos to differentiate between enantiomers in reactions (1: ).
  • Chelating ability: The combination of the phosphine group and the sulfonate group creates a strong chelating effect with palladium, leading to highly active catalysts (2: ).

Chemical Reactions Analysis

sSPhos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Here, aryl or vinyl halides are coupled with boronic acids or esters to form new carbon-carbon bonds.

Reaction Example: Suzuki-Miyaura Coupling

Balanced equation: Ar-X + R-B(OH)2 + Pd(sSPhos)n -> Ar-R + Pd(0) + X-B(OH)2 + H+ (where Ar is an aryl group, R is an alkyl or vinyl group, X is a halide)

Other Relevant Reactions:

  • DNA-compatible Suzuki-Miyaura coupling for bioconjugation (4: )
  • Hydroxycarbonylation reactions (4: )
  • Cross-coupling for the synthesis of cyclic nucleotides (4: )

Physical and Chemical Properties

  • Molecular Formula: C26H38O5SNa (2: )
  • Molar Mass: 534.66 g/mol (2: )
  • Melting Point: Not readily available
  • Boiling Point: Decomposes before boiling
  • Solubility: Highly soluble in water, moderately soluble in some organic solvents (2: )
  • Stability: Air-stable, water-stable (2: )
Note

Specific data for melting point is not available, but sSPhos is reported to decompose before reaching its boiling point.

sSPhos functions by coordinating with palladium through its phosphine group. The anionic sulfonate group interacts electrostatically with the substrate, typically a phenolate anion, facilitating the reaction and enhancing enantioselectivity (1: ).

sSPhos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. Its unique properties facilitate several key reactions:

  • Suzuki Coupling: sSPhos significantly enhances the reactivity of palladium complexes in Suzuki coupling reactions, allowing for the coupling of aryl chlorides with various nucleophiles .
  • Cysteine S-Arylation: It has been utilized to promote the chemoselective modification of cysteine-containing proteins and peptides, showcasing its versatility in biological applications .
  • Arylative Phenol Reactions: sSPhos is effective in enantioselective arylative phenol reactions, demonstrating its capability as a chiral ligand .

The biological activity of sSPhos is primarily linked to its role in modifying proteins and peptides. Its ability to facilitate cysteine S-arylation has implications in bioconjugation and the development of therapeutics targeting specific proteins. This functionality allows researchers to selectively modify biomolecules, enhancing their properties for various applications in drug development and biochemical research .

The synthesis of sSPhos typically involves several steps:

  • Preparation of the Phosphine: The precursor phosphine is synthesized from appropriate starting materials through standard phosphine synthesis routes.
  • Introduction of the Sulfonate Group: The sulfonate moiety is introduced to enhance solubility and reactivity.
  • Formation of the Salt: The final product is usually obtained as a sodium salt, which improves its solubility in aqueous environments.

The detailed synthetic pathways can vary based on specific laboratory protocols but generally follow these principles .

sSPhos finds applications across various fields:

  • Organic Synthesis: It is widely used in organic synthesis for constructing complex molecules through palladium-catalyzed reactions.
  • Bioconjugation: Its ability to modify proteins makes it valuable in biochemistry for developing targeted therapies and studying protein functions.
  • Catalysis: As a chiral ligand, sSPhos plays a crucial role in asymmetric synthesis, enabling the production of enantiomerically enriched compounds .

Several compounds share similarities with sSPhos, particularly other phosphine ligands used in catalysis. Here’s a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
SPhosBiphenyl-based phosphineHigh activity for Suzuki coupling; air-stable
TriphenylphosphineTriaryl phosphineCommonly used but less soluble; lower reactivity with aryl chlorides
DicyclohexylphosphineDicyclohexyl phosphineLess soluble than sSPhos; limited application scope
Bidentate PhosphinesVarious structuresCan bind two metal centers; offers different coordination modes

sSPhos stands out due to its water solubility and enhanced reactivity with challenging substrates, making it particularly useful in both organic synthesis and biological applications .

The fundamental architecture of sSPhos consists of a substituted biphenyl backbone bearing multiple functional groups strategically positioned to optimize both electronic properties and steric environment [2] [4]. The compound exists as a sodium salt hydrate with the molecular formula C₂₆H₃₆NaO₆PS in its hydrated form and C₂₆H₃₄NaO₅PS in the anhydrous state, corresponding to molecular weights of 530.59 g/mol and 512.57 g/mol, respectively [2] [4] [5] [6].

The Chemical Abstracts Service (CAS) registry number for sSPhos is 1049726-96-6, providing its unique chemical identifier in scientific databases [2] [4] [5]. This compound represents a significant advancement in phosphine ligand design, combining the proven catalytic effectiveness of dialkylbiaryl phosphines with enhanced water compatibility through sulfonation [1] .

Biphenyl Backbone Geometry and Conformation

The biphenyl core structure of sSPhos exhibits characteristic non-planar geometry with an estimated dihedral angle of 40-45° between the two phenyl rings [7] [8] [9] [10]. This twisted conformation arises from the steric interactions between substituents on the adjacent aromatic rings and represents the energetically favorable arrangement that minimizes intramolecular repulsion [7] [9].

The axial chirality inherent in the biphenyl system becomes particularly significant when sSPhos is resolved into its enantiomeric forms [1] [11] [12]. The stereochemical configuration about the biphenyl axis can be designated as either (R) or (S) according to standard nomenclature conventions, with each enantiomer exhibiting distinct catalytic selectivity profiles in asymmetric transformations [13] [11] [12].

Structural FeatureCharacteristicImpact on Properties
Biphenyl dihedral angle40-45° (non-planar)Reduces π-conjugation, enhances steric bulk
Axial chirality(R) or (S) configurationEnables enantioselective catalysis
Ring substitution pattern2,6-dimethoxy on upper ringProvides electronic stabilization
Backbone flexibilityRestricted rotationMaintains defined geometry

Phosphorus Center Structure and Hybridization

The phosphorus atom in sSPhos adopts sp³ hybridization with tetrahedral geometry, consistent with other tricoordinate phosphine ligands [14] [15] [16]. The phosphorus center is bonded to two cyclohexyl groups and the 2-position carbon of the biphenyl framework, creating a sterically demanding environment that significantly influences the ligand's coordination behavior and catalytic selectivity [2] [4] .

Typical geometric parameters for the phosphorus center include C-P-C bond angles ranging from 102-110° and P-C bond lengths of approximately 1.79-1.83 Å [17] [18]. These values reflect the electronic and steric influences of the cyclohexyl substituents and the biphenyl backbone on the phosphorus coordination sphere [17].

The ³¹P NMR chemical shift for sSPhos appears at approximately -10 ppm, which is characteristic for dialkylbiaryl phosphines and indicates the electron-rich nature of the phosphorus center [19]. This chemical shift provides valuable diagnostic information for structural confirmation and purity assessment.

Cyclohexyl Substituent Conformation

The two cyclohexyl groups attached to phosphorus adopt the energetically favorable chair conformation, which minimizes 1,3-diaxial interactions and provides maximum stability [20] [15] [21] [16]. These bulky aliphatic substituents serve multiple structural and functional roles, including steric protection of the phosphorus center, electronic donation through σ-bonding, and enhancement of catalyst selectivity through steric hindrance effects [14] [17].

The three-dimensional arrangement of the cyclohexyl groups creates a sterically demanding environment around the phosphorus atom, which is crucial for regioselectivity and enantioselectivity in catalytic applications [1] [13]. The conformational flexibility of these rings allows for adaptive binding to metal centers while maintaining the overall steric profile of the ligand.

Methoxy Substituent Positioning and Electronic Effects

The two methoxy groups are positioned at the 2' and 6' locations on the upper phenyl ring of the biphenyl system [2] [19]. This symmetric substitution pattern provides several important structural and electronic benefits, including electronic stabilization of the biphenyl framework, steric protection of the phosphorus center, and enhancement of coordination selectivity [1] [2].

The electron-donating nature of the methoxy substituents increases the electron density on the aromatic ring, which can influence the π-backbonding characteristics of the ligand when coordinated to transition metals [14] [17]. Additionally, the ortho positioning of these groups relative to the biphenyl linkage helps stabilize the non-planar conformation through favorable electronic interactions [2] [19].

Sulfonate Group Integration and Structural Impact

The sulfonate functionality (-SO₃⁻Na⁺) is incorporated at the 3-position of the lower phenyl ring, strategically positioned to minimize steric interference with the phosphorus coordination sphere while maximizing water solubility enhancement [2] [4]. This anionic group fundamentally alters the physicochemical properties of the ligand compared to its neutral SPhos precursor [1] [2] .

The extended orientation of the sulfonate group from the biphenyl plane ensures that it does not significantly perturb the steric environment around the phosphorus center, preserving the catalytic characteristics while adding ionic character for aqueous compatibility [1] . The sodium cation associated with the sulfonate provides charge neutralization and can participate in secondary coordination interactions in certain catalytic systems [11] [12] [22].

Structural Data Summary Table:

PropertyValueSignificance
Molecular formula (hydrated)C₂₆H₃₆NaO₆PSIncludes water of crystallization
Molecular weight (hydrated)530.59 g/molAccounts for water and sodium content
CAS number1049726-96-6Unique chemical identifier
Phosphorus hybridizationsp³ (tetrahedral)Consistent with tricoordinate phosphines
Biphenyl dihedral angle40-45°Non-planar, sterically hindered
Sulfonate position3-position, lower ringMinimizes steric interference
Water solubilityEnhancedDue to ionic sulfonate group
StereochemistryAxially chiralEnables enantioselective applications

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

870245-75-3

Dates

Last modified: 08-15-2023

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